N-Acetyl-D-mannosamine hydrate
Overview
Description
N-Acetyl-D-mannosamine hydrate, also known as 2-(Acetylamino)-2-deoxy-D-mannose monohydrate, is a hexosamine monosaccharide. It is a neutral, stable, naturally occurring compound. This compound is the first committed biological precursor of N-acetylneuraminic acid (sialic acid), which plays a crucial role in various biological processes, including cellular communication, immune response, and protection against pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldolase Treatment of Sialic Acid: This method involves the enzymatic cleavage of sialic acid to produce N-Acetyl-D-mannosamine and pyruvic acid.
Base Catalyzed Epimerization of N-Acetylglucosamine: This chemical process involves the conversion of N-acetylglucosamine to N-Acetyl-D-mannosamine under basic conditions.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method uses rhodium (II) as a catalyst to facilitate the oxidative cyclization of glucal 3-carbamates, resulting in the formation of N-Acetyl-D-mannosamine.
Industrial Production Methods
N-Acetyl-D-mannosamine hydrate is produced on an industrial scale by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to N-Acetyl-D-mannosamine .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form N-acyl-D-mannosaminolactone.
Substitution: N-Acetyl-D-mannosamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidized Derivatives: Products formed from oxidation reactions.
N-Acyl-D-mannosaminolactone: Formed from reduction reactions.
Substituted Mannosamines: Formed from substitution reactions.
Scientific Research Applications
N-Acetyl-D-mannosamine hydrate has a wide range of scientific research applications:
Mechanism of Action
N-Acetyl-D-mannosamine serves as a direct precursor to N-acetylneuraminic acid. When administered, it is taken up by cells and phosphorylated to N-acetyl-D-mannosamine-6-phosphate by the enzyme N-acetylmannosamine kinase. This intermediate is then converted to N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated to yield N-acetylneuraminic acid. The increased availability of N-acetylneuraminic acid leads to enhanced sialylation of glycoproteins and glycolipids, which can ameliorate symptoms in conditions where sialylation is impaired .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A precursor in the biosynthesis of N-acetylneuraminic acid, similar to N-Acetyl-D-mannosamine.
N-Acetylgalactosamine: Another hexosamine that plays a role in glycosylation processes.
N-Acetylneuraminic Acid: The final product in the sialic acid biosynthesis pathway, derived from N-Acetyl-D-mannosamine.
Uniqueness
N-Acetyl-D-mannosamine is unique in its role as the first committed precursor in the biosynthesis of N-acetylneuraminic acid. This makes it a critical compound for the sialylation of glycoproteins and glycolipids, which are essential for various biological functions .
Biological Activity
N-Acetyl-D-mannosamine (ManNAc) is a monosaccharide that plays a significant role in various biological processes, particularly as a precursor to sialic acids, which are critical for cellular functions. This article explores the biological activity of ManNAc, focusing on its therapeutic potential, mechanisms of action, and recent findings from clinical studies.
Overview of N-Acetyl-D-mannosamine
N-Acetyl-D-mannosamine is a derivative of mannose and serves as a precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid found on the surfaces of eukaryotic cells. Sialic acids are involved in numerous biological functions, including cell signaling, immune response modulation, and pathogen recognition. The structure of ManNAc is represented as follows:
ManNAc is metabolized intracellularly to produce sialic acids through a series of enzymatic reactions. The key steps include:
- Conversion to UDP-GlcNAc : Cytosolic glucose is converted into UDP-N-acetylglucosamine (UDP-GlcNAc).
- Epimerization : UDP-GlcNAc is epimerized to ManNAc by the enzyme UDP-GlcNAc 2-epimerase.
- Phosphorylation : ManNAc is phosphorylated to ManNAc-6-phosphate by ManNAc kinase.
- Sialic Acid Synthesis : ManNAc-6-phosphate condenses with phosphoenolpyruvate to form Neu5Ac, which is then activated for incorporation into glycoconjugates.
This metabolic pathway highlights the critical role of ManNAc in sialic acid biosynthesis and its potential therapeutic applications.
1. Treatment of Myopathies
Research indicates that ManNAc can be beneficial in treating hereditary inclusion body myopathy (HIBM) and other myopathies. A study demonstrated that administration of ManNAc significantly improved muscle function and reduced proteinuria in affected individuals . The recommended dosage ranges from 1 g to 20 g per day, depending on the severity of the condition.
2. Cognitive Function Improvement
A notable study explored the effects of ManNAc on age-related cognitive dysfunction in dogs. Over two months, dogs treated with ManNAc showed significant improvements in cognitive abilities and active-resting cycles compared to controls . The treatment reduced error trials during learning tasks and enhanced neurogenesis in the hippocampus.
Clinical Studies and Findings
Recent clinical studies have further elucidated the pharmacokinetics and therapeutic benefits of ManNAc:
- Food Interaction Study : A randomized trial assessed the impact of food on the absorption of ManNAc. Results indicated that taking ManNAc with food increased its plasma concentration by 1.6-fold compared to fasting conditions, suggesting that food may enhance its therapeutic efficacy .
- Animal Model Research : In GNE myopathy mouse models, treatment with ManNAc resulted in improved muscle function and increased expression of key metabolic enzymes involved in sialic acid synthesis .
Summary Table of Key Findings
Properties
CAS No. |
3615-17-6 |
---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8-/m0/s1 |
InChI Key |
OVRNDRQMDRJTHS-SHGPDSBTSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@@H]1O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
4773-29-9 3615-17-6 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-acetamido-2-deoxy-D-mannose D-mannose, 2-(acetylamino)-2-deoxy- N-acetyl-D-mannosamine N-acetylmannosamine N-acetylmannosamine, (D)-isomer N-acetylmannosamine, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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